- Fluorogenic interaction between cobalt oxyhydroxide nanoflakes and thiamine and its application for glutathione sensing in human whole blood, Microchemical Journal, 2023, 191,

Cas no 92-35-3 (Thiochrome)

Thiochrome is a natural oxidation product and metabolite of thiamine, a selective acetylcholine (ACh) affinity enhancer of M4 receptor Thiochrome and ACh have neutral synergy on M1 to M3 receptors

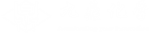

Thiochrome structure

Thiochrome Properties

Names and Identifiers

-

- 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol,2,7-dimethyl-

- THIOCHROME

- 2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol (ACI)

- Thiachromine-8-ethanol, 2,7-dimethyl- (7CI, 8CI)

- Thiochrome (6CI)

- 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol

- NSC 56339

- DTXSID3059052

- Thiachrome

- 5H-Thiachromine-8-ethanol, 2,7-dimethyl-

- G12054

- NS00039458

- 2,7-Dimethylthiachromine-8-ethanol

- NSC56339

- 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol

- EINECS 202-149-9

- 92-35-3

- 65UT4V5Z34

- DTXCID1048758

- 2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol

- 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-

- NSC-56339

- 5H-Thiachromine-8-ethanol,7-dimethyl-

- Thiochrome, analytical standard

- Thiachromine-8-ethanol, 2,7-dimethyl-

- 5H-Pyrimido(4,5-d)thiazolo(3,2-a)pyrimidine-8-ethanol, 2,7-dimethyl-

- 2,7-dimethylthiochromine-8-ethanol

- 2-{6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),2,5,9,11-pentaen-5-yl}ethan-1-ol

- GTPL348

- CS-0109207

- UNII-65UT4V5Z34

- HY-N7247

- Thiachromine-8-ethanol,7-dimethyl-

- 5H-Thiachromine-8-ethanol, 2,7-dimethyl-(9CI)

- GTQXMAIXVFLYKF-UHFFFAOYSA-N

- Thiochrom

- 2-(2,7-Dimethyl-5H-thiazolo(3',2':1,2)pyrimido(4,5-d)pyrimidin-8-yl)ethanol

- 2-{6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1(13),2,5,9,11-pentaen-5-yl}ethan-1-ol

- AKOS040740937

- 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol

- DA-68147

- Thiachromine-8-ethanol, 2,7-dimethyl-(8CI)

- 2-(6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo(7.4.0.0^(3,7))trideca-1(13),2,5,9,11-pentaen-5-yl)ethan-1-ol

- Q27088985

- MS-23697

- +Expand

-

- MFCD00010519

- GTQXMAIXVFLYKF-UHFFFAOYSA-N

- 1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3

- OCCC1=C(C)N2C(=NC3C(C2)=CN=C(C)N=3)S1

Computed Properties

- 262.08883226g/mol

- 1

- 5

- 2

- 262.08883226g/mol

- 18

- 409

- 0

- 0

- 0

- 0

- 0

- 1

- 0.6

- nothing

- 0

- 86.9Ų

Experimental Properties

- 1.6440 (estimate)

- 228.8°C

- 1.2444 (rough estimate)

Thiochrome Price

Thiochrome Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: Ammonium vanadium oxide ((NH4)VO3) Solvents: Water ; 5 min, pH 1.7 - 2.5, 293 - 318 K

Reference

- Thermodynamic, kinetic, mechanistic and spectroscopic investigation of thiamine hydrochloride (vitamin B1) oxidation by vanadium (v), an insulin mimetic compound at low pH, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(12), 289-297

Synthetic Circuit 4

Synthetic Circuit 5

Synthetic Circuit 6

Synthetic Circuit 7

Synthetic Circuit 8

Synthetic Circuit 9

Reaction Conditions

Reference

- Rate of oxidation of thiamine by Hg(II) in alkaline medium, Asian Journal of Chemistry, 2000, 12(3), 650-654

Synthetic Circuit 10

Reaction Conditions

Reference

- Thiamine oxidative transformations catalyzed by copper ions and ascorbic acid, Biochemistry (Moscow)(Translation of Biokhimiya (Moscow)), 1997, 62(12), 1409-1414

Synthetic Circuit 11

Reaction Conditions

Reference

- Reactions of thiamine free base with cyanogen bromide and hydrogen peroxide, Bitamin, 1983, 57(1), 23-30

Synthetic Circuit 12

Reaction Conditions

Reference

- Formation of thiochrome from α-hydroxyethylthiamine, Takeda Kenkyushoho, 1971, 30(4), 705-10

Synthetic Circuit 13

Reaction Conditions

Reference

- Synthesis and physicochemical properties of thiochrome phosphates, Journal of Vitaminology, 1966, 12(3), 231-9

Synthetic Circuit 14

Reaction Conditions

1.1 Solvents: Acetonitrile

Reference

- Thiamin ylide: isolation and identification, Tetrahedron Letters, 1985, 26(7), 883-6

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Sodium hydroxide , Iodine , Potassium iodide , Oxygen Solvents: Water

Reference

- Oxidative activation of thiamine monophosphate hydrolysis, Fiziologichno Aktivni Rechovini, 2002, (1), 72-77

Thiochrome Raw materials

- Benzenethiol, 4-nitro-, ion(1-)

- Vitamin B1 Monophosphate Chloride

- Thiamine

- Thiamine hydrochloride

- Thiamine ion

Thiochrome Preparation Products

Thiochrome Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:92-35-3)

A LA DING

anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:92-35-3)

TANG SI LEI

15026964105

2881489226@qq.com

Thiochrome Related Literature

-

1. Fluorescent product from vitamin B1 and cytidine. A thiochrome mimicJohn A. Zoltewicz,Elzbieta Wyrzykiewicz J. Chem. Soc. Chem. Commun. 1983 183

-

Shinichi Yamabe,Noriko Tsuchida,Shoko Yamazaki Org. Biomol. Chem. 2021 19 4529

-

Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759

-

Christine A. Kennedy,Barry V. McCleary Analyst 1981 106 344

-

5. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601

-

Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759

-

7. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601

-

H. N. Ridyard Analyst 1950 75 634

-

9. 113. Aneurin. Part X. The mechanism of thiochrome formation from aneurin and aneurin disulphideP. Sykes,A. R. Todd J. Chem. Soc. 1951 534

-

Jinghui Zhu,Shaopu Liu,Zhongfang Liu,Yuanfang Li,Man Qiao,Xiaoli Hu RSC Adv. 2014 4 5990

92-35-3 (Thiochrome) Related Products

- 1270-21-9(1,3-Cyclohexadiene,6-methoxy-1,3,5-trinitro-, ion(1-), potassium (9CI))

- 117538-45-1(2-bromo-1-(3-chlorophenyl)ethan-1-ol)

- 14040-20-1(Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside)

- 103765-03-3((R)-2-Aminobutyramide Hydrochloride)

- 132622-66-3((2S,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)

- 190074-50-1(2,7-Dichloroimidazo1,2-apyridine)

- 157730-74-0(4-(Thiophen-3-yl)benzaldehyde)

- 18081-89-5(Benzyl-pyridin-2-ylmethyl-amine)

- 159898-10-9(2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid)

- 14503-45-8((3-Chloro-4-methoxyphenyl)methanol)

Recommended suppliers

shanghaixianding

Gold Member

CN Supplier

Reagent

http://www.9dingchem.com/

Enjia Trading Co., Ltd

Gold Member

CN Supplier

Bulk

Shanghai Jinhuan Chemical CO., LTD.

Gold Member

CN Supplier

Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Member

CN Supplier

Bulk

http://en.chemfish.com/

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Member

CN Supplier

Reagent